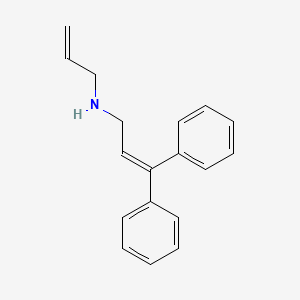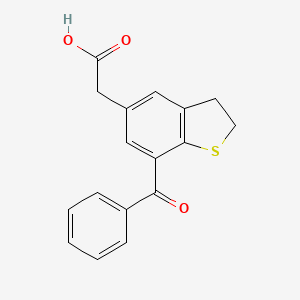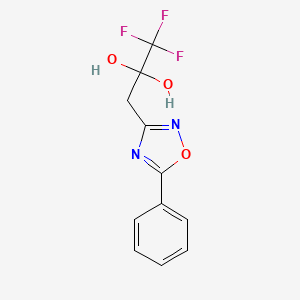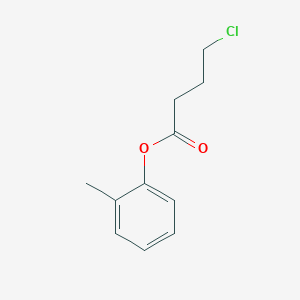
1,3-Propanedione, 2-fluoro-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedione, 2-fluoro-1,3-diphenyl-: is a fluorinated derivative of 1,3-diphenyl-1,3-propanedione. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of a fluorine atom in its structure significantly alters its reactivity and physical properties compared to its non-fluorinated counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanedione, 2-fluoro-1,3-diphenyl- typically involves the fluorination of 1,3-diphenyl-1,3-propanedione. One common method is the use of electrophilic fluorinating agents such as Selectfluor™ or N-fluoropyridinium salts. The reaction conditions often include the presence of additives like water to facilitate enolization, which is crucial for the fluorination process .
Industrial Production Methods: Industrial production of this compound may involve batch or flow techniques using elemental fluorine (F2). This method requires specialized handling techniques due to the high reactivity and toxicity of elemental fluorine .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Propanedione, 2-fluoro-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1,3-Propanedione, 2-fluoro-1,3-diphenyl- is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique properties make it valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, where the presence of fluorine imparts desirable properties such as increased chemical resistance and thermal stability .
Mécanisme D'action
The mechanism of action of 1,3-Propanedione, 2-fluoro-1,3-diphenyl- involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. For instance, it can activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the prevention of oxidative damage and cancer .
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-1,3-propanedione: The non-fluorinated counterpart.
2-Benzoylacetophenone: Another structurally similar compound.
1,3-Diphenylpropane-1,3-dione: A similar compound with different substituents.
Uniqueness: 1,3-Propanedione, 2-fluoro-1,3-diphenyl- is unique due to the presence of the fluorine atom, which significantly alters its chemical and physical properties.
Propriétés
Numéro CAS |
109801-24-3 |
|---|---|
Formule moléculaire |
C15H11FO2 |
Poids moléculaire |
242.24 g/mol |
Nom IUPAC |
2-fluoro-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11FO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
IXZWNYYDBKAYJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)




![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)


![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

